molecular formula C13H16O2 B1428808 2-(Oxan-4-yl)-1-phenylethan-1-one CAS No. 1247377-66-7

2-(Oxan-4-yl)-1-phenylethan-1-one

Cat. No. B1428808
M. Wt: 204.26 g/mol
InChI Key: NRPWUDNMAYNCCH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalytic Systems and Oxidation Reactions

The compound is used in catalytic systems for oxidation reactions. A study by Gao Guo-qing demonstrated the use of 4-carboxyl-N-Hydroxyphthalimide combined with oxamide cobalt(II) complex in phenylethane oxidation, achieving high conversion and selectivity rates (Gao Guo-qing, 2008).

Synthesis and Biological Evaluation

Liang-Wen Zheng et al. synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from the compound, exploring their potential in suppressing lung cancer cell growth (Liang-Wen Zheng et al., 2010).

Fluorescent Sensing

M. Yıldırım and I. Kaya developed a new fluorescent Schiff base for selective Cu(II) ion sensing, highlighting the compound’s potential in practical applications like fluorescence sensing (M. Yıldırım & I. Kaya, 2010).

Supramolecular Chemistry

Shouwen Jin et al. worked on the formation of salts and co-crystals from 2-(imidazol-1-yl)-1-phenylethanone and various acidic components, showcasing the compound’s relevance in supramolecular chemistry and crystal engineering (Shouwen Jin et al., 2011).

Heme Oxygenase Inhibition

G. Floresta et al. studied the enantiomeric resolution of phenylethanolic-azole racemic compounds, including 2-(imidazol-1-yl)-1-phenylethanone, highlighting the stereoselective inhibition of heme oxygenase-1 by (R)-enantiomers (G. Floresta et al., 2020).

Vasorelaxant Effects

T. S. Brito et al. investigated the vasorelaxant effects of 1-nitro-2-phenylethane, demonstrating the stimulation of the soluble guanylate cyclase-cGMP pathway (T. S. Brito et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(oxan-4-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-5,11H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPWUDNMAYNCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yl)-1-phenylethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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